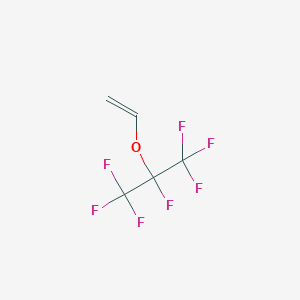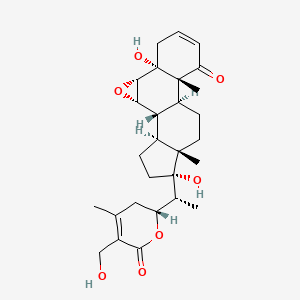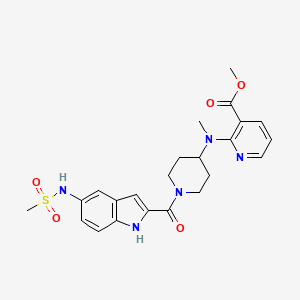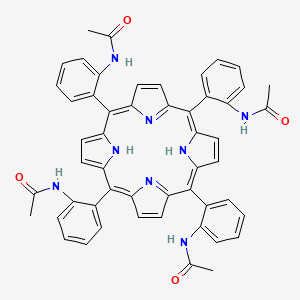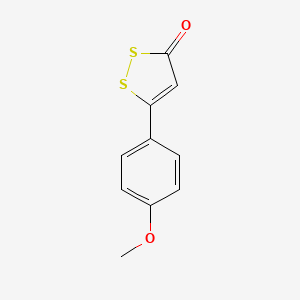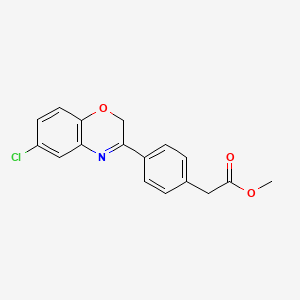
Zinc lauroyl aspartate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc lauroyl aspartate is a compound formed by the combination of zinc, lauric acid, and aspartic acid. It is often used in cosmetic and personal care products due to its beneficial properties for skin health. The compound is known for its ability to act as a skin conditioning agent, providing moisturizing and soothing effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of zinc lauroyl aspartate typically involves the reaction of zinc salts with lauroyl aspartate. The process begins with the preparation of lauroyl aspartate by reacting lauric acid with aspartic acid under controlled conditions. This intermediate product is then reacted with a zinc salt, such as zinc chloride, to form this compound. The reaction conditions often include maintaining a specific temperature and pH to ensure optimal yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions in reactors designed to handle the necessary volumes of reactants. The process is optimized for efficiency, with careful control of reaction parameters to ensure consistent quality. The final product is typically purified through filtration and drying processes to obtain a high-purity compound suitable for use in cosmetic formulations.
Análisis De Reacciones Químicas
Types of Reactions
Zinc lauroyl aspartate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the zinc ion’s oxidation state, potentially altering the compound’s properties.
Substitution: Substitution reactions can occur, where other functional groups replace the lauroyl or aspartate moieties.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and reaction times to achieve the desired outcomes.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, oxidation may produce oxidized this compound derivatives, while substitution reactions can yield compounds with different functional groups attached to the zinc center.
Aplicaciones Científicas De Investigación
Zinc lauroyl aspartate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and studies involving zinc coordination compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential therapeutic applications, such as in wound healing and skin care formulations.
Industry: this compound is used in the formulation of cosmetics and personal care products, where it acts as a skin conditioning agent.
Mecanismo De Acción
The mechanism of action of zinc lauroyl aspartate involves its interaction with skin cells and tissues. The zinc ion plays a crucial role in various biochemical pathways, including those involved in cell proliferation, differentiation, and repair. The lauroyl and aspartate components contribute to the compound’s moisturizing and soothing effects by enhancing skin barrier function and reducing inflammation. The molecular targets include zinc-dependent enzymes and proteins involved in skin health and repair processes.
Comparación Con Compuestos Similares
Similar Compounds
Zinc aspartate: A compound formed by zinc and aspartic acid, known for its use as a dietary supplement and in medical applications.
Zinc laurate: A compound formed by zinc and lauric acid, used in various industrial applications, including as a lubricant and stabilizer.
Uniqueness
Zinc lauroyl aspartate is unique due to its combination of lauric acid and aspartic acid with zinc, providing a synergistic effect that enhances its skin conditioning properties. Unlike zinc aspartate and zinc laurate, this compound offers both moisturizing and anti-inflammatory benefits, making it particularly valuable in cosmetic and personal care formulations.
Propiedades
Número CAS |
899426-42-7 |
|---|---|
Fórmula molecular |
C32H56N2O10Zn |
Peso molecular |
694.2 g/mol |
Nombre IUPAC |
zinc;(2S)-2-(dodecanoylamino)butanedioate;hydron |
InChI |
InChI=1S/2C16H29NO5.Zn/c2*1-2-3-4-5-6-7-8-9-10-11-14(18)17-13(16(21)22)12-15(19)20;/h2*13H,2-12H2,1H3,(H,17,18)(H,19,20)(H,21,22);/q;;+2/p-2/t2*13-;/m00./s1 |
Clave InChI |
YDLIIQNHXUAITG-DHHADUQMSA-L |
SMILES isomérico |
[H+].[H+].CCCCCCCCCCCC(=O)N[C@@H](CC(=O)[O-])C(=O)[O-].CCCCCCCCCCCC(=O)N[C@@H](CC(=O)[O-])C(=O)[O-].[Zn+2] |
SMILES canónico |
[H+].[H+].CCCCCCCCCCCC(=O)NC(CC(=O)[O-])C(=O)[O-].CCCCCCCCCCCC(=O)NC(CC(=O)[O-])C(=O)[O-].[Zn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









